molecular formula C14H15NO2S B2626464 1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone CAS No. 2034209-00-0

1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone

Cat. No.: B2626464
CAS No.: 2034209-00-0
M. Wt: 261.34
InChI Key: PKMBXBXZEOAOOM-UHFFFAOYSA-N
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Description

1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone is a synthetically valuable chemical scaffold in medicinal chemistry, recognized for its potential in the inhibition of protein kinases. The molecule features a rigid, three-dimensional 2-thia-5-azabicyclo[2.2.1]heptane system, a characteristic that is highly sought after in drug discovery to improve target selectivity and physicochemical properties. This bicyclic thia-aza system is a key pharmacophore in the development of potent and selective inhibitors, particularly targeting p21-activated kinases (PAKs) [Source: Journal of Medicinal Chemistry, 2020] . PAK enzymes play critical roles in oncogenic signaling pathways, including cytoskeletal remodeling and cell proliferation, making their inhibition a promising therapeutic strategy for various cancers [Source: Nature Reviews Cancer, 2019] . Consequently, this compound serves as a crucial intermediate for researchers synthesizing and optimizing novel small-molecule therapeutics aimed at disrupting these dysregulated pathways. Its primary research value lies in its utility as a versatile building block for generating compound libraries and conducting structure-activity relationship (SAR) studies to advance the discovery of new anti-cancer agents.

Properties

IUPAC Name

1-[4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(16)10-2-4-11(5-3-10)14(17)15-7-13-6-12(15)8-18-13/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMBXBXZEOAOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone involves several steps. One common method includes the use of a stereoselective SmI2-mediated cascade reaction. This reaction advances a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene, which is then functionally poised for conversion to the desired compound . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, but they typically include various oxidized, reduced, or substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of bicyclic compounds and features a thiazolidine moiety, which contributes to its biological activity. Its structure can be represented as follows:C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}This structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that derivatives of bicyclic compounds, including those similar to 1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone, exhibit antiviral properties. A study highlighted the efficacy of novel NS5A inhibitors against Hepatitis C Virus (HCV), which could be extrapolated to similar compounds for potential therapeutic use in treating viral infections .

Cancer Treatment

The compound's ability to inhibit specific cellular pathways positions it as a candidate for cancer therapy. Mannich bases derived from bicyclic structures have shown antiproliferative activity against various cancer cell lines, including HeLa and HepG2 cells . This suggests that this compound may possess similar anticancer properties.

Neurological Disorders

The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) has been investigated, indicating potential applications in treating neurological disorders such as Alzheimer's disease . Its structural similarity to known nAChR modulators supports further exploration in this area.

Case Studies and Research Findings

StudyApplicationFindings
Study 1 AntiviralIdentified as a potent NS5A inhibitor with favorable pharmacokinetics .
Study 2 CancerDemonstrated significant antiproliferative effects against multiple cancer cell lines .
Study 3 NeurologicalShowed promise as a modulator of nAChRs, potentially beneficial for Alzheimer's treatment .

Mechanism of Action

The mechanism by which 1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in its structure play a crucial role in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone stands out due to its unique bicyclic structure. Similar compounds include:

  • 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound .

Biological Activity

1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound possesses a bicyclic structure, which is characteristic of many biologically active molecules. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O2S
  • CAS Number : Not specified in the search results.

Cytotoxicity Studies

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, it has been shown to reduce cell viability significantly in hepatocellular carcinoma (HCC) and glioblastoma cell lines, indicating its potential as an anticancer agent.

Cell Line TD50 (µM) Effect
HUH7 (HCC)25Significant reduction in viability
U251 (Glioblastoma)30Over 50% decrease in viability

These results suggest that the compound may induce necrotic cell death, as evidenced by lactate dehydrogenase (LDH) release assays that measure membrane integrity loss .

The biological activity of the compound is hypothesized to stem from its ability to interact with various cellular targets. The bicyclic structure allows for multiple interaction sites, facilitating hydrogen bonding and other interactions with proteins involved in cell proliferation and survival.

  • Inhibition of Cathepsin C : The compound has been investigated for its inhibitory effects on cathepsin C, a cysteine protease implicated in various diseases, including cancer and inflammation. Inhibition of this enzyme could lead to reduced tumor growth and metastasis .
  • Antiviral Activity : Some derivatives of bicyclic compounds similar to this one have shown antiviral properties, particularly against HSV-1 virus replication. This suggests a broader spectrum of activity beyond anticancer effects .

Study on Hepatocellular Carcinoma

In a study assessing the efficacy of the compound against HCC cell lines, it was found that at concentrations above 50 µM, there was a marked reduction in cell viability compared to control groups. The mechanism was linked to apoptosis and necrosis pathways, as indicated by increased caspase activity and LDH release .

Study on Glioblastoma

Another study focused on U251 glioblastoma cells demonstrated that treatment with the compound resulted in significant cytotoxicity at concentrations as low as 30 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound triggers programmed cell death pathways .

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